3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one
CAS No.: 1024431-86-4
Cat. No.: VC7446338
Molecular Formula: C16H20ClNO
Molecular Weight: 277.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1024431-86-4 |
|---|---|
| Molecular Formula | C16H20ClNO |
| Molecular Weight | 277.79 |
| IUPAC Name | 3-(4-chloroanilino)-5-(2-methylpropyl)cyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C16H20ClNO/c1-11(2)7-12-8-15(10-16(19)9-12)18-14-5-3-13(17)4-6-14/h3-6,10-12,18H,7-9H2,1-2H3 |
| Standard InChI Key | KBFLAEGRPCEMFL-UHFFFAOYSA-N |
| SMILES | CC(C)CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)Cl |
Introduction
3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one is a complex organic compound characterized by its unique molecular structure, which includes a cyclohexene ring substituted with a chlorophenyl group and a 2-methylpropyl group. This compound belongs to the class of cyclohexenones, known for their cyclohexene ring structure and ketone functional groups. Its molecular formula is C16H20ClNO, with a molecular weight of approximately 277.79 g/mol .
Synthesis Overview
The synthesis of 3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one typically involves several chemical steps, often requiring organic solvents such as ethanol or dimethylformamide (DMF) to facilitate the reactions. Temperature control and the use of catalysts are crucial for optimizing yield and purity. In industrial settings, continuous flow systems may be employed to enhance production efficiency.
Biological Activity and Mechanism of Action
The biological activity of 3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one is believed to involve interactions with biological targets at the molecular level. The presence of an amino group allows for hydrogen bonding with biological macromolecules, potentially influencing enzyme activity or receptor binding. Preliminary studies suggest that this compound could exhibit biological activity through modulation of signaling pathways or inhibition of specific enzymes.
Applications and Potential Uses
3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one is of interest in medicinal chemistry and organic synthesis due to its unique structure and potential biological activities. It may be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other complex organic compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume